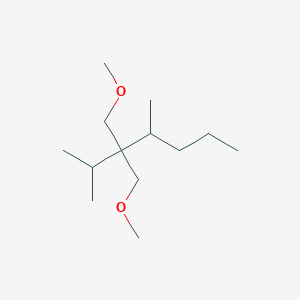
3,3-Bis(methoxymethyl)-2,4-dimethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE is an organic compound with a complex branched structure It is a derivative of propane, featuring two methoxy groups and two alkyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-isopropyl-1,3-dimethoxypropane with 1-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming carbonyl-containing products.
Reduction: Reduction reactions may convert the methoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme-catalyzed reactions.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for this compound depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved would vary based on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2-ISOPROPYL-1,3-DIMETHOXYPROPANE: Lacks the 1-methylbutyl group, resulting in different reactivity and applications.
2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE: Lacks the isopropyl group, affecting its chemical properties.
属性
分子式 |
C13H28O2 |
|---|---|
分子量 |
216.36 g/mol |
IUPAC 名称 |
3,3-bis(methoxymethyl)-2,4-dimethylheptane |
InChI |
InChI=1S/C13H28O2/c1-7-8-12(4)13(9-14-5,10-15-6)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI 键 |
FXPIHWVISVNIIK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(COC)(COC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


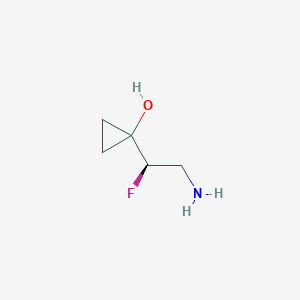
![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)
![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)
![4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)
![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
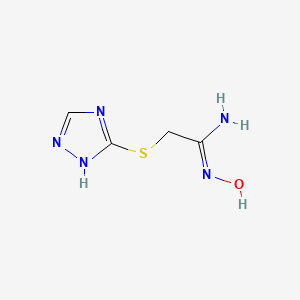
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
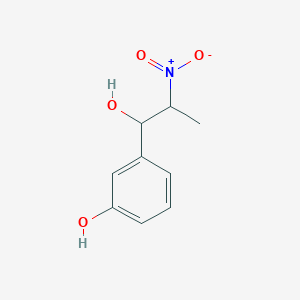
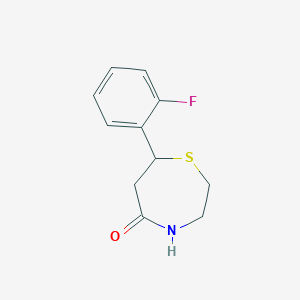
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
